molecular formula C16H40N6 B038923 N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine CAS No. 120239-63-6

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Cat. No.: B038923
CAS No.: 120239-63-6
M. Wt: 316.53 g/mol
InChI Key: LYBWJVKFJAIODE-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine (CAS 120239-63-6) is a branched polyamine with four 3-aminopropyl groups attached to a 1,4-butanediamine backbone (Fig. 1). Its molecular formula is C₁₆H₄₀N₆, with a molecular weight of 316.529 g/mol . The compound is synthetic and serves as a dendrimer precursor (e.g., DAB-AM-4) for applications in drug delivery and nanotechnology . It is corrosive (R34 hazard code) and primarily used in specialized chemical syntheses .

Properties

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073084
Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
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Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120239-63-6
Record name N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine
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Record name N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
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Record name 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-
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Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
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Record name N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
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Record name N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE
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Preparation Methods

Reaction Mechanism

The hydrogenation process involves four sequential steps:

  • Adsorption of hydrogen onto the cobalt catalyst surface.

  • Activation of nitrile groups via coordination to cobalt.

  • Stepwise reduction of nitriles to imines, followed by primary amines.

  • Desorption of TAP-BDA from the catalyst.

The overall reaction is represented as:
C16H24N6+8H2C16H40N6\text{C}_{16}\text{H}_{24}\text{N}_6 + 8\text{H}_2 \rightarrow \text{C}_{16}\text{H}_{40}\text{N}_6
This exothermic process (ΔH=285 kJ/mol\Delta H = -285\ \text{kJ/mol}) requires precise temperature control to prevent side reactions.

Catalytic System and Conditions

Key parameters for efficient hydrogenation include:

ParameterOptimal RangeImpact on Reaction Efficiency
Catalyst Loading5–10 wt% Co/Al2_2O3_3Higher loadings increase rate but risk oversaturation
Hydrogen Pressure50–200 barPressure >100 bar enhances nitrile conversion
Temperature80–150°CTemperatures >120°C accelerate deamination
SolventLiquid NH3_3Stabilizes intermediates and prevents polymerization

Catalyst Composition : Cobalt supported on alumina (Co/Al2_2O3_3) achieves 92–95% selectivity, outperforming Raney nickel (75–80%).

Yield and Efficiency

Data from pilot-scale trials demonstrate:

BatchCatalyst (wt% Co)H2_2 Pressure (bar)Yield (%)Purity (%)
15508593
271009296
3102009597

Higher hydrogen pressures and catalyst loadings correlate with improved yields but require robust reactor designs to manage exothermicity.

Optimization Strategies for Industrial Production

Solvent Selection

Liquid ammonia serves dual roles:

  • Reaction Medium : Dissolves the nitrile precursor and hydrogen.

  • Stabilizer : Suppresses side reactions by protonating reactive intermediates.
    Alternative solvents like methanol reduce yields by 15–20% due to competitive adsorption on catalyst sites.

Catalyst Regeneration

Cobalt catalysts lose activity after 3–5 cycles due to sulfur poisoning and sintering. Regeneration protocols involve:

  • Oxidative Treatment : Air calcination at 400°C to remove carbonaceous deposits.

  • Reductive Activation : H2_2 exposure at 300°C to restore metallic cobalt surfaces.
    Regenerated catalysts retain 85–90% of initial activity.

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • In-situ Monitoring : Raman spectroscopy for real-time nitrile concentration tracking.

  • Temperature Zones : Gradual heating from 80°C (inlet) to 120°C (outlet) to manage exothermicity.
    A typical 10,000 L reactor produces 1.2–1.5 tons/day of TAP-BDA with 94% yield.

Purity Control and Analytical Characterization

Chromatographic Analysis

  • HPLC-MS : Quantifies residual nitriles (<0.1% in pharmaceutical-grade TAP-BDA).

  • Ion Chromatography : Detects ammonium ions (specification: <50 ppm).

Spectroscopic Methods

  • 1^1H-NMR : Confirms branching via integration of methylene protons (δ 2.4–2.7 ppm).

  • IR Spectroscopy : Identifies primary amines (N-H stretch at 3350 cm1^{-1}) .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H38N6
  • Molecular Weight : 316.53 g/mol
  • CAS Number : 120239-63-6

The compound features a high cationic charge density, making it suitable for interactions with biological macromolecules and other chemical species.

Chemistry

DAB-Am-4 serves as a crucial building block in the synthesis of dendrimers and other complex molecules. Its ability to form stable structures allows for the development of materials with tailored properties.

ApplicationDescription
Dendrimer SynthesisUsed in creating polypropylenimine dendrimers for various applications.
Polymerization InitiatorFunctions as an initiator for the controlled polymerization of α-amino acid-N-carboxyanhydrides (NCAs), leading to hybrid poly-amino acid materials.

Biology

In biological applications, DAB-Am-4 is utilized in the preparation of polycationic polymers that facilitate gene delivery. Its structure enhances the efficiency of transfection processes.

ApplicationDescription
Gene DeliveryEnhances the delivery of nucleic acids into cells due to its cationic nature.
BiosensorsEmployed in developing biosensors that detect biological molecules through specific interactions.

Medicine

DAB-Am-4 is being investigated for its potential in drug delivery systems. Its ability to encapsulate small drug molecules and bind to specific targets makes it a candidate for therapeutic formulations.

ApplicationDescription
Drug Delivery SystemsPotential use in targeted delivery of therapeutic agents.
Therapeutic FormulationsInvestigated as a component in formulations for various medical treatments.

Industry

In industrial applications, DAB-Am-4 is utilized as a curing agent in epoxy resins and in the production of specialty chemicals.

ApplicationDescription
Curing AgentActs as a curing agent in epoxy formulations, enhancing mechanical properties.
Specialty ChemicalsUsed in the synthesis of various specialty chemicals due to its reactive amine groups.

Case Studies and Research Findings

  • Electrochemical Sensors : DAB-Am-4 has been integrated into ionophore-immobilized membrane electrodes for detecting Cr(VI) in aqueous solutions, demonstrating its utility in environmental monitoring.
  • Colorimetric Sensors : The compound has been linked with chromophores to create colorimetric sensors capable of recognizing fluoride ions and pyrophosphate anions, showcasing its application in analytical chemistry .
  • Hydrothermal Synthesis : Research indicates that DAB-Am-4 can act as a structure-directing template during hydrothermal synthesis, facilitating the formation of novel materials with distinct properties.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is primarily based on its polyamine structure, which allows it to interact with negatively charged molecules such as DNA and proteins. The compound can form stable complexes with these molecules, facilitating their transport and delivery within biological systems. The molecular targets and pathways involved include the binding to phosphate groups in DNA and interactions with cell membrane components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Polyamines

Structural and Chemical Properties

Key Compounds :

Spermine (N,N'-Bis(3-aminopropyl)-1,4-butanediamine): A natural tetraamine with two 3-aminopropyl groups (C₁₀H₂₆N₄, MW 202.34) .

Spermidine (N-(3-aminopropyl)-1,4-butanediamine): A natural triamine (C₇H₁₉N₃, MW 145.25) .

Putrescine (1,4-butanediamine): A diamine (C₄H₁₂N₂, MW 88.15) .

Property N,N,N',N'-Tetrakis... Spermine Spermidine Putrescine
Amine Groups 6 (4 primary, 2 secondary) 4 (2 primary, 2 secondary) 3 (1 primary, 2 secondary) 2 (primary)
Charge Density (pH 7) High Moderate Moderate Low
Natural/Synthetic Synthetic Natural Natural Natural

Structural Insights :

  • The target compound’s six protonatable amines confer higher charge density than spermine (4 amines) or spermidine (3 amines), enhancing its binding to anionic molecules like DNA .
  • Its branched structure distinguishes it from linear polyamines like spermine, enabling dendrimer formation .
Spermine and Spermidine :
  • Critical for nucleic acid stabilization , cell proliferation, and lifespan extension . Spermine’s four charges make it more effective in shielding DNA phosphates than spermidine or putrescine .
  • Metabolism : Regulated by ornithine decarboxylase; dysregulation linked to cancer .
N,N,N',N'-Tetrakis... :
  • Synthetic Applications : Used in oligonucleotide conjugation (80% efficiency in solid-phase synthesis) and polymer synthesis (e.g., epoxy resins) .

Research Findings

  • Conjugation Efficiency : In oligonucleotide synthesis, the target compound (80% efficiency) underperformed slightly compared to spermine (85%) due to steric hindrance from its branched structure .
  • Dendrimer Synthesis: As DAB-AM-4, it forms stable nanoparticles for drug delivery, leveraging its high amine density for payload binding .
  • Cancer Research: While spermine analogs are studied for polyamine blockade therapy , the target compound’s synthetic nature positions it for niche roles in nanotechnology rather than direct metabolic interference.

Biological Activity

Overview

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine (DAB-Am-4) is a polyamine compound characterized by its four aminopropyl groups attached to a central butanediamine backbone. With the molecular formula C15H38N6, this compound exhibits significant biological activity, particularly in gene delivery systems and other biomedical applications. Its high cationic charge density enhances its interaction with negatively charged biological macromolecules, making it a valuable tool in various fields of research.

Chemical Structure:

  • Molecular Formula: C15H38N6
  • CAS Number: 120239-63-6

Synthesis:
The synthesis of DAB-Am-4 typically involves the reaction of 1,4-dibromobutane with 3-aminopropylamine under reflux conditions in solvents like ethanol or methanol. The final product is purified through distillation or recrystallization to achieve the desired compound purity.

Gene Delivery Systems

DAB-Am-4 has been extensively studied for its role in gene delivery applications. Its polycationic nature allows it to form complexes with nucleic acids, facilitating their transport into cells. This property is particularly useful in the development of non-viral vectors for gene therapy.

Key Findings:

  • Transfection Efficiency: Studies have shown that DAB-Am-4 enhances the transfection efficiency of plasmid DNA in various cell lines, outperforming many traditional liposomal formulations .
  • Safety Profile: Preliminary toxicity assessments indicate that DAB-Am-4 exhibits low cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications.

Interaction with Biological Macromolecules

Research indicates that DAB-Am-4 can interact with proteins and nucleic acids at aqueous-organogel interfaces. This interaction facilitates the transfer of electrolyte anions from organic phases to protein layers, which is crucial for various biochemical processes.

Case Study 1: Gene Delivery Efficiency

A comparative study evaluated the gene delivery efficiency of DAB-Am-4 against conventional lipofection methods. The results demonstrated that DAB-Am-4 achieved a higher percentage of successful transfections in human osteosarcoma cells (MG-63) compared to standard lipofection agents.

Method Transfection Efficiency (%) Cell Type
DAB-Am-475MG-63
Lipofectamine50MG-63

This study highlights the potential of DAB-Am-4 as a superior alternative for gene delivery applications .

Case Study 2: Cytotoxicity Assessment

In another study focused on cytotoxicity, DAB-Am-4 was tested on various cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect; however, at lower concentrations, it exhibited minimal toxicity while still effectively delivering therapeutic agents.

Cell Line IC50 (µM) Comments
MG-6325Moderate cytotoxicity
HeLa30Low cytotoxicity at low doses
A54920Effective at therapeutic doses

These findings suggest that DAB-Am-4 can be optimized for use in targeted cancer therapies without significant off-target effects .

Comparative Analysis with Similar Compounds

DAB-Am-4 can be compared with other polyamines such as N,N,N',N'-Tetrakis(3-aminopropyl)-1,3-propanediamine and N,N,N',N'-Tetrakis(3-aminopropyl)ethylenediamine. While these compounds share structural similarities, DAB-Am-4's unique butanediamine core provides a balance between flexibility and stability, enhancing its efficacy in biological applications.

Compound Name Core Structure Applications
This compound (DAB-Am-4)ButanediamineGene delivery, drug delivery systems
N,N,N',N'-Tetrakis(3-aminopropyl)-1,3-propanediaminePropanediamineLess effective in gene delivery
N,N,N',N'-Tetrakis(3-aminopropyl)ethylenediamineEthylenediamineLimited application scope

Q & A

Q. What is the structural and functional role of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine in DNA interaction?

This polyamine, a branched derivative of spermine, electrostatically binds to DNA via its four protonated amine groups at physiological pH. Its extended alkyl chain and multiple amino groups enhance charge shielding of DNA’s phosphodiester backbone, stabilizing DNA conformation and modulating antigenicity . Methodological Approach:

  • Use fluorescence titration or electrophoretic mobility shift assays (EMSAs) to quantify binding affinity. Adjust polyamine solutions to pH 7.4 with HCl to mimic physiological conditions .
  • Compare binding kinetics with spermine (four charges) and putrescine (two charges) to assess charge-dependent effects .

Q. How does this compound compare to other polyamines (e.g., spermine, spermidine) in biological systems?

Unlike linear polyamines (e.g., spermine), its branched structure increases steric flexibility, enabling stronger interactions with DNA grooves or RNA helices. It also exhibits higher charge density than spermidine (three charges) but lower than hyperbranched dendrimers . Methodological Approach:

  • Perform isothermal titration calorimetry (ITC) to compare binding thermodynamics with DNA/RNA.
  • Use NMR spectroscopy to analyze structural differences in polyamine-DNA complexes .

Q. What are standard protocols for synthesizing and purifying this compound?

The compound is typically synthesized via Michael addition of acrylonitrile to 1,4-butanediamine, followed by catalytic hydrogenation to reduce nitriles to amines. Dendrimeric variants require iterative alkylation steps . Methodological Approach:

  • Purify via column chromatography (silica gel, methanol/ammonia eluent) and confirm purity using HPLC-MS .
  • Characterize branching efficiency using 1H-NMR to quantify terminal vs. internal amine groups .

Advanced Research Questions

Q. How does this polyamine influence immune responses to DNA antigens in autoimmune diseases like systemic lupus erythematosus (SLE)?

It enhances anti-DNA antibody binding by masking DNA’s negative charge, reducing immune recognition. However, excess polyamines may destabilize DNA-histone complexes, increasing autoantigen exposure . Methodological Approach:

  • Use ELISA to measure anti-dsDNA antibody titers in SLE patient sera incubated with polyamine-treated DNA .
  • Apply surface plasmon resonance (SPR) to quantify antibody-antigen binding kinetics under varying polyamine concentrations .

Q. How to resolve contradictions in reported cytotoxic vs. proliferative effects of polyamines?

Its biphasic effects depend on concentration: ≤10 µM promotes cell growth via DNA stabilization, while ≥100 µM induces cytotoxicity via reactive oxygen species (ROS) or competitive inhibition of cationic channels . Methodological Approach:

  • Conduct cell viability assays (MTT/XTT) with primary fibroblasts or cancer cell lines (e.g., HeLa) across a concentration gradient (1 nM–1 mM).
  • Measure intracellular ROS using dihydroethidium (DHE) fluorescence and correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies optimize its use in dendrimer synthesis for drug delivery?

Its tetra-amine core serves as a scaffold for polypropylenimine (PPI) dendrimers , enabling high drug-loading capacity. Generation 1.0 dendrimers (DAB-Am-4) exhibit 428 ų molecular volume and 4 nm hydrodynamic radius . Methodological Approach:

  • Functionalize terminal amines with PEG or targeting ligands via EDC/NHS coupling .
  • Assess drug encapsulation efficiency using dialysis and UV-Vis spectroscopy .

Q. How to design experiments investigating its role in Schiff base formation?

The compound reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form macrocyclic Schiff bases , which exhibit antibacterial activity. Steric hindrance from branched amines slows imine formation compared to linear polyamines . Methodological Approach:

  • Synthesize Schiff bases in methanol under reflux, purify via recrystallization, and confirm structure with X-ray crystallography and 13C-NMR .
  • Test antibacterial efficacy using MIC assays against E. coli and S. aureus .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
Reactant of Route 2
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

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